3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 2-oxo-tetrahydroquinoline moiety. The 3-methyl substituent on the benzamide ring distinguishes it structurally and functionally from related derivatives.
Properties
IUPAC Name |
3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-3-2-4-13(9-11)17(21)18-14-6-7-15-12(10-14)5-8-16(20)19-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMCAZSRQQXODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions.
Introduction of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction. This involves the reaction of the quinoline derivative with a benzoyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the quinoline nitrogen using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Key Structural Features :
- Benzamide core : Provides a planar aromatic system for hydrophobic interactions.
- Tetrahydroquinoline moiety: Contributes to hydrogen bonding via the oxo group.
- 3-Methyl substituent : Enhances lipophilicity without significant steric hindrance.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of tetrahydroquinoline-linked benzamides are highly dependent on substituent patterns. Below is a comparative analysis:
Impact of Substituents on Activity
- Electron-Donating Groups (e.g., Methoxy, Ethoxy): Compounds like 3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit enhanced solubility and antimicrobial activity due to polar ethoxy groups . Methoxy substituents (e.g., 2-methoxy derivative) slightly reduce anticancer potency compared to methyl groups, likely due to altered electronic effects .
- Alkyl Chains on Tetrahydroquinoline Nitrogen: Propyl or isopentyl groups (e.g., ) improve lipophilicity and blood-brain barrier penetration, making these compounds candidates for CNS drug development .
Pharmacological and Physicochemical Properties
- Solubility : The 3-methyl derivative strikes a balance between lipophilicity (logP ~2.8) and aqueous solubility, whereas diethoxy and chloro analogs have higher logP (>3.5), risking poor bioavailability .
- Thermal Stability : Methyl and methoxy derivatives exhibit higher thermal stability (decomposition >250°C) compared to ethoxy or chloro analogs (<200°C) due to reduced steric strain .
Biological Activity
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The compound features a quinoline-derived structure that may facilitate interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes such as carbonic anhydrase and dihydropteroate synthase. This inhibition disrupts essential metabolic pathways in bacteria and other cells.
- DNA Intercalation : The quinoline moiety may intercalate with DNA, affecting the replication and transcription processes within cells. This property is crucial for its potential anticancer activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.045 | 0.060 |
| Enterobacter cloacae | 0.004 | 0.008 |
These results indicate that the compound is more potent than traditional antibiotics like ampicillin and streptomycin against certain strains .
Antifungal Activity
Additionally, the compound has shown antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinoline structure significantly influence the biological activity of the compound:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Original | 3-methyl group at the quinoline position | Broad-spectrum antibacterial activity |
| Derivative A | Fluorine substituent | Enhanced reactivity and selectivity |
| Derivative B | Hydroxy group instead of methyl | Altered solubility and binding affinity |
These variations highlight how slight changes in structure can lead to significant differences in biological efficacy.
Case Studies
In one notable study, researchers synthesized a series of derivatives based on the core structure of this compound. They evaluated their antibacterial properties against multidrug-resistant strains. The study found that certain derivatives exhibited up to a ten-fold increase in potency compared to established antibiotics .
Q & A
Q. What are the established synthetic routes for 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions : Coupling a tetrahydroquinoline derivative (e.g., 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline) with 3-methylbenzoyl chloride or activated esters under anhydrous conditions.
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis .
- Optimized solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents, with triethylamine (TEA) as a base to neutralize HCl byproducts .
Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) is employed to achieve >95% purity. Confirmation via -NMR and LC-MS is standard .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
Q. What structural features influence its reactivity and bioactivity?
The compound’s core includes:
- Tetrahydroquinoline moiety : Confers rigidity and potential π-π stacking interactions.
- Benzamide group : Participates in hydrogen bonding via the carbonyl oxygen.
- 3-Methyl substitution : Modulates steric hindrance and lipophilicity, impacting target binding .
These features are critical for structure-activity relationship (SAR) studies in medicinal chemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
| Factor | Optimization Strategy | Impact |
|---|---|---|
| Temperature | 60–80°C for acyl coupling | Enhances reaction rate without decomposition |
| Solvent polarity | DMF for polar intermediates | Improves solubility of reactants |
| Catalyst | DMAP (4-dimethylaminopyridine) | Accelerates acylation via nucleophilic catalysis |
| Monitoring via TLC and adjusting stoichiometry (1.2:1 acyl chloride:amine) minimizes side products . |
Q. What computational approaches predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO orbitals) to predict reactivity .
- Molecular docking : Screens against protein databases (e.g., PDB) to identify binding affinities. Example: Docking into kinase active sites using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How should contradictions in reported bioactivity data be resolved?
- Cross-validation : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., murine models) results .
- Batch consistency : Ensure purity (>98%) via HPLC and control for solvent residues (e.g., DMSO) in assays .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay protocols) .
Q. What is the role of the methyl group in modulating bioactivity?
- Lipophilicity : LogP increases by ~0.5 units compared to non-methyl analogs, enhancing membrane permeability .
- Steric effects : The 3-methyl position minimizes clashes with hydrophobic binding pockets (e.g., in kinase targets) .
- Metabolic stability : Methyl groups reduce oxidative metabolism in cytochrome P450 assays .
Q. How is the compound’s stability under physiological conditions evaluated?
- Thermogravimetric analysis (TGA) : Measures decomposition temperature (>200°C indicates thermal stability) .
- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS over 24h .
- Light sensitivity : Conduct ICH Q1B photostability testing to guide storage conditions .
Q. What strategies design analogs with improved pharmacokinetic properties?
- Functional group substitution : Replace methyl with fluoro (electron-withdrawing) to enhance metabolic stability .
- Pro-drug approaches : Esterify the amide to improve oral bioavailability .
- Heterocyclic replacements : Substitute tetrahydroquinoline with indole to explore new SAR .
Q. How can solubility challenges be addressed for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
